An In-Depth Technical Guide to 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Therapeutic Potential
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for imparting a wide array of pharmacological activities to compounds that incorporate this privileged scaffold. This technical guide provides a comprehensive exploration of a specific derivative, 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol. We delve into its molecular structure, a detailed, field-proven synthetic protocol, and robust methods for its physicochemical characterization. Furthermore, this guide synthesizes the current understanding of the biological activities of closely related 4,5-disubstituted-1,2,4-triazole-3-thiols, postulating the therapeutic potential of the title compound in antimicrobial and anticancer applications. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a critical pharmacophore found in numerous clinically successful drugs, including the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin.[1] The introduction of a thiol group at the 3-position, along with substituents at the 4- and 5-positions, gives rise to the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol class of compounds. These molecules are of particular interest due to their versatile biological activities, which have been shown to include antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[2]
The thione-thiol tautomerism in these compounds is believed to play a crucial role in their biological activity, influencing their ability to interact with biological targets through hydrogen bonding and proton transfer.[2] The lipophilicity and electronic properties of the substituents at the N-4 and C-5 positions significantly modulate the pharmacokinetic and pharmacodynamic profiles of these molecules, making the exploration of different substitution patterns a fertile ground for drug discovery.[3] This guide focuses on the 5-benzyl and 4-ethyl substituted derivative, a compound poised for further investigation.
Molecular Structure and Physicochemical Properties
The chemical structure of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol is characterized by a central 1,2,4-triazole ring, with a benzyl group at the 5-position, an ethyl group at the 4-position, and a thiol group at the 3-position.
Figure 1: 2D Chemical Structure of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol.
Table 1: Physicochemical Properties of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃S | [] |
| Molecular Weight | 219.31 g/mol | [] |
| CAS Number | 31405-22-8 | [] |
| SMILES | CCN1C(=NNC1=S)CC2=CC=CC=C2 | [] |
| InChI | InChI=1S/C11H13N3S/c1-2-14-10(12-13-11(14)15)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15) | [] |
Synthesis of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol: A Step-by-Step Protocol
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving two key steps: the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.[1][5] The following protocol is a robust and reproducible method for the synthesis of the title compound.
Figure 2: Workflow for the synthesis of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol.
Step 1: Synthesis of 1-(Phenylacetyl)-4-ethylthiosemicarbazide
Causality: This initial step involves the nucleophilic addition of the terminal nitrogen of phenylacetic acid hydrazide to the electrophilic carbon of ethyl isothiocyanate. The reaction is typically carried out in a protic solvent like ethanol to facilitate the reaction and subsequent isolation of the intermediate.
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve phenylacetic acid hydrazide (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add ethyl isothiocyanate (0.1 mol) dropwise with continuous stirring.
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Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid, 1-(phenylacetyl)-4-ethylthiosemicarbazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Causality: The thiosemicarbazide intermediate undergoes a base-catalyzed intramolecular cyclization and dehydration. The strong base (NaOH) deprotonates the amide and thioamide nitrogens, facilitating the nucleophilic attack of one nitrogen onto the carbonyl carbon, leading to the formation of the triazole ring. Subsequent acidification precipitates the final product.
Protocol:
-
Suspend the dried 1-(phenylacetyl)-4-ethylthiosemicarbazide (0.08 mol) in an aqueous solution of sodium hydroxide (8%, 150 mL).
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Reflux the mixture for 6-8 hours with vigorous stirring. The solution should become clear as the reaction progresses.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6.
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The white precipitate of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol is formed.
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Collect the product by filtration, wash thoroughly with cold water to remove any inorganic impurities, and dry.
-
For further purification, the crude product can be recrystallized from ethanol.[1]
Structural Elucidation and Characterization
The confirmation of the structure and purity of the synthesized 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol is paramount. A combination of spectroscopic techniques is employed for this purpose.
Table 2: Expected Spectroscopic Data for 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol
| Technique | Expected Peaks/Signals | Rationale |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H str.), ~2950-2850 (Alkyl C-H str.), ~2600-2550 (S-H str., weak), ~1600 (C=N str.), ~1500 (Ar C=C str.), ~1300 (C=S str.) | The presence of the characteristic S-H stretching band confirms the thiol tautomer in the solid state. The C=N and aromatic C=C stretching vibrations are also key indicators of the triazole and benzyl moieties.[6] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH), ~7.3 (m, 5H, Ar-H), ~4.1 (q, 2H, N-CH₂), ~3.8 (s, 2H, Ar-CH₂), ~1.2 (t, 3H, CH₃) | The downfield singlet for the SH proton is characteristic of triazole-thiols. The multiplets for the aromatic protons and the distinct signals for the ethyl and benzyl groups confirm the substitution pattern.[1][6] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C=S), ~150 (C-benzyl), ~135 (Ar-C), ~129-126 (Ar-CH), ~40 (N-CH₂), ~30 (Ar-CH₂), ~14 (CH₃) | The chemical shift of the C=S carbon is a key diagnostic peak. The other signals correspond to the carbons of the benzyl and ethyl groups. |
| Mass Spec. (EI-MS) | m/z 219 (M⁺) | The molecular ion peak corresponding to the molecular weight of the compound confirms its identity. |
Biological Activities and Potential Therapeutic Applications
While specific biological data for 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol is not extensively reported, the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols has demonstrated a wide range of promising pharmacological activities.
Figure 3: Potential therapeutic applications and associated mechanisms of action for 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol.
Antimicrobial and Antifungal Activity
Numerous studies have highlighted the potent antimicrobial and antifungal properties of 1,2,4-triazole-3-thiol derivatives.[2] The proposed mechanism of antifungal action for many triazole-based drugs is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. The disruption of ergosterol production leads to a compromised cell membrane and ultimately, fungal cell death. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the active site of the enzyme, leading to its inhibition.
The antibacterial activity is also significant, with derivatives showing efficacy against both Gram-positive and Gram-negative bacteria.[7] The mechanism of antibacterial action is less well-defined but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.
Anticancer Activity
The 1,2,4-triazole scaffold is present in several anticancer drugs, and derivatives of 1,2,4-triazole-3-thiol have shown promising in vitro cytotoxic activity against various cancer cell lines.[2] The proposed mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization. The benzyl group at the 5-position may contribute to hydrophobic interactions within the binding pockets of target proteins, enhancing the anticancer activity.
Structure-Activity Relationship (SAR) Insights
For this class of compounds, the nature of the substituents at the N-4 and C-5 positions is critical for biological activity.[8]
-
N-4 Substituent: The ethyl group at the N-4 position contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes.
-
C-5 Substituent: The benzyl group at the C-5 position provides a larger hydrophobic moiety that can engage in π-π stacking and hydrophobic interactions with biological targets.
Further derivatization of the benzyl ring or modification of the ethyl group could lead to compounds with enhanced potency and selectivity.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
To evaluate the potential antimicrobial activity of the synthesized compound, a standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Prepare a stock solution of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its structure, a detailed synthetic protocol, and a framework for its characterization and biological evaluation. The established biological activities of related 1,2,4-triazole-3-thiol derivatives strongly suggest that the title compound warrants further investigation for its potential antimicrobial and anticancer properties. Future research should focus on the synthesis and biological screening of this compound, followed by lead optimization through the exploration of a diverse range of substituents at the N-4 and C-5 positions to establish a clear structure-activity relationship and identify candidates with enhanced therapeutic potential.
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